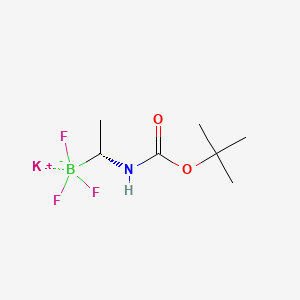
Potassium (R)-(1-((tert-butoxycarbonyl)amino)ethyl)trifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium tert-butyl N-[(1R)-1-(trifluoroboranuidyl)ethyl]carbamate is a chemical compound with the molecular formula C7H14BF3NO2.K and a molecular weight of 251.096 g/mol . This compound is known for its applications in various scientific research fields, particularly in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium tert-butyl N-[(1R)-1-(trifluoroboranuidyl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with a trifluoroborane complex . The reaction is carried out under an inert atmosphere, usually argon, to prevent any unwanted side reactions . The reaction mixture is then treated with potassium tert-butoxide to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product . The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Potassium tert-butyl N-[(1R)-1-(trifluoroboranuidyl)ethyl]carbamate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids.
Reduction: It can be reduced to form borane derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols are used in substitution reactions.
Major Products Formed
Oxidation: Boronic acids.
Reduction: Borane derivatives.
Substitution: Substituted carbamates and boronates.
Scientific Research Applications
Potassium tert-butyl N-[(1R)-1-(trifluoroboranuidyl)ethyl]carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of potassium tert-butyl N-[(1R)-1-(trifluoroboranuidyl)ethyl]carbamate involves the interaction of the trifluoroborane moiety with various molecular targets . The compound can form stable complexes with nucleophiles, which can then participate in various chemical reactions . The tert-butyl carbamate group provides steric protection, enhancing the stability of the compound .
Comparison with Similar Compounds
Similar Compounds
- Potassium tert-butyl N-[(1R)-1-(trifluoroboranuidyl)ethyl]carbamate .
- Potassium tert-butyl N-[(1R)-1-(difluoroboranuidyl)ethyl]carbamate .
- Potassium tert-butyl N-[(1R)-1-(monofluoroboranuidyl)ethyl]carbamate .
Uniqueness
Potassium tert-butyl N-[(1R)-1-(trifluoroboranuidyl)ethyl]carbamate is unique due to its trifluoroborane moiety, which imparts distinct chemical properties such as high reactivity and stability . This makes it particularly useful in various synthetic applications compared to its difluoro- and monofluoro- counterparts .
Properties
Molecular Formula |
C7H14BF3KNO2 |
|---|---|
Molecular Weight |
251.10 g/mol |
IUPAC Name |
potassium;trifluoro-[(1R)-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]boranuide |
InChI |
InChI=1S/C7H14BF3NO2.K/c1-5(8(9,10)11)12-6(13)14-7(2,3)4;/h5H,1-4H3,(H,12,13);/q-1;+1/t5-;/m0./s1 |
InChI Key |
ARNVASZGFPOFMA-JEDNCBNOSA-N |
Isomeric SMILES |
[B-]([C@H](C)NC(=O)OC(C)(C)C)(F)(F)F.[K+] |
Canonical SMILES |
[B-](C(C)NC(=O)OC(C)(C)C)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(Methoxycarbonyl)phenyl]prop-2-ynoic acid](/img/structure/B13477423.png)
![3-{2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-5-yl]ethynyl}-N,N-dimethylbenzamide dihydrochloride](/img/structure/B13477431.png)
![6-Benzyl-6-azaspiro[3.4]octan-8-amine dihydrochloride](/img/structure/B13477438.png)
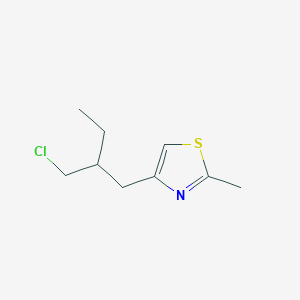
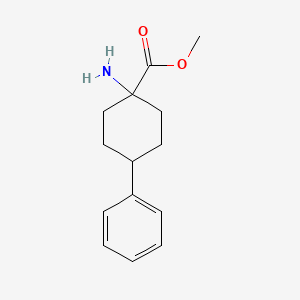
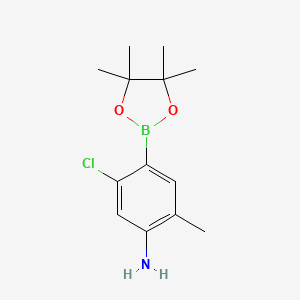
![7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13477455.png)
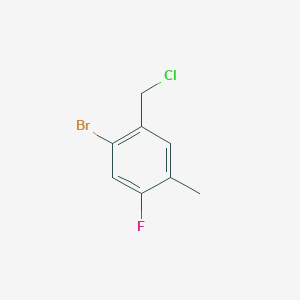
![1-[2-(Dimethylphosphoryl)pyridin-4-yl]methanamine dihydrochloride](/img/structure/B13477463.png)
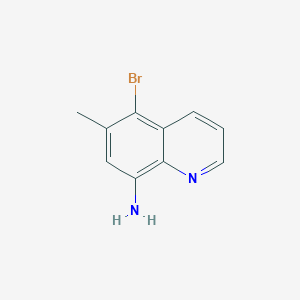
![3-Fluoro-4-[(pyrrolidin-2-yl)methyl]pyridine dihydrochloride](/img/structure/B13477473.png)
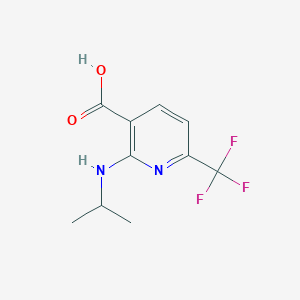
![2-{3-Tert-butylbicyclo[1.1.1]pentan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13477482.png)
![2-Phenylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B13477498.png)
